molecular formula C14H17N3O B2594518 N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide CAS No. 1206991-79-8

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide

Cat. No.: B2594518
CAS No.: 1206991-79-8
M. Wt: 243.31
InChI Key: OQXFJARXRKUQIK-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-3-yl)phenyl)pivalamide is a chemical research reagent featuring a pyrazole ring linked to a phenyl group substituted with a pivalamide (2,2-dimethylpropanamide) moiety. This structure is of significant interest in medicinal chemistry and drug discovery, as both the pyrazole scaffold and the pivalamide group are commonly found in compounds with diverse biological activities . The tert-butyl-like structure of the pivalamide group can influence the compound's metabolic stability and binding affinity to biological targets, making it a valuable building block in the development of novel therapeutic agents . Research Applications and Value: This compound serves as a key synthetic intermediate for researchers exploring new active molecules. Pyrazole-core derivatives are extensively investigated for their potential as enzyme inhibitors, with applications in areas such as inflammation, cancer, and neurodegenerative diseases . The specific substitution pattern of this molecule suggests its potential utility in the design and synthesis of more complex heterocyclic systems for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: this compound is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-6-4-10(5-7-11)12-8-9-15-17-12/h4-9H,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFJARXRKUQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and pivalamide groups. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The phenyl group can be introduced through electrophilic aromatic substitution reactions, and the pivalamide group can be attached using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Activity
Research has indicated that compounds related to N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide exhibit significant antimalarial properties. A study highlighted the synthesis of hydroxamic acid derivatives that act as dual inhibitors of Plasmodium falciparum enzymes (PfA-M1 and PfA-M17), showcasing the potential of pyrazole-based compounds in combating malaria. The synthesized compounds demonstrated IC50 values indicating effective inhibition without cytotoxic effects on human cells .

Sigma-1 Receptor Ligands
Another area of application for pyrazole derivatives is their interaction with sigma-1 receptors. The structure-activity relationship (SAR) studies have shown that modifications in the acylamino groups can enhance the affinity of these compounds for sigma-1 receptors, which are implicated in various neurological disorders. The findings suggest that derivatives like this compound may serve as potent sigma-1 receptor antagonists with therapeutic potential in pain management .

Enzyme Inhibition Studies

Multi-target Inhibitors
this compound has also been evaluated for its inhibitory effects against several enzymes, including acetylcholinesterase and butyrylcholinesterase. A study reported that related compounds exhibited substantial inhibition rates (approximately 85% against certain targets), suggesting their potential use in treating conditions like Alzheimer's disease . Molecular docking studies further confirmed strong interactions with these enzymes, indicating a promising avenue for drug development.

CompoundTarget EnzymeInhibition (%)Binding Energy (kcal/mol)
This compoundAcetylcholinesterase85%-7.5
This compoundButyrylcholinesterase85%-7.6
N-(4-acetylphenyl)carbamothioylpivalamideUrease73.8%-6.5
N-(4-acetylphenyl)carbamothioylpivalamideAlpha-amylase57.9%-5.9

This table summarizes the inhibitory effects of selected pyrazole derivatives on various enzymes, demonstrating their potential as multi-target inhibitors.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic reactions, including acylation and coupling reactions with appropriate substrates such as pivaloyl chloride and substituted phenols or amines. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Phenyl Ring Key Features Biological Activity Reference
N-(3-Acetylphenyl)pivalamide 3-Acetyl Electron-withdrawing acetyl group; meta-substitution ΔF508 CFTR corrector (moderate)
N-(3-(2-Bromoacetyl)phenyl)pivalamide 3-(2-Bromoacetyl) Brominated acetyl group; reactive alkylating site Intermediate for further derivatization
N-(4-((4-Fluoro-1H-benzotriazol-1-yl)methyl)phenyl)pivalamide 4-((4-Fluoro-benzotriazolyl)methyl) Benzotriazole replaces pyrazole; fluorinated substituent Antiviral (p = 0.002)
Target Compound 4-(1H-Pyrazol-3-yl) Pyrazole at para position; pivalamide enhances metabolic stability Under investigation (e.g., TNIK inhibition)

Key Observations :

  • Para vs. Meta Substitution : The target compound’s para-substituted pyrazole may offer better steric alignment with protein binding pockets compared to meta-substituted analogs like N-(3-Acetylphenyl)pivalamide, which showed moderate CFTR correction .

Role of the Pivalamide Group

The pivalamide group is a common motif in analogs due to its metabolic stability and steric bulk. Comparisons include:

  • N-(3-Acetylphenyl)pivalamide : The pivaloyl group stabilizes the molecule against hydrolysis, allowing sustained activity in cellular assays .
  • TNIK Inhibitors (Patent Examples) : Bulky chromenyl and indole substituents paired with pivalamide (e.g., Example 53 in ) suggest that the pivaloyl group aids in hydrophobic interactions with kinase targets .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pivaloyl chloride with 4-(1H-pyrazol-3-yl)aniline. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of key functional groups and the overall structure.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interaction with various enzymes and cellular targets. The compound has been evaluated for its inhibitory effects against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound shows potent inhibitory activity against AChE and BChE, with inhibition percentages reaching approximately 85% for both enzymes. In contrast, the inhibition rates for urease and alpha-amylase were lower, at 73.8% and 57.9%, respectively .

Enzyme Inhibition (%)
Acetylcholinesterase85
Butyrylcholinesterase85
Urease73.8
Alpha-amylase57.9

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The binding energies calculated were -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE, indicating strong interactions that contribute to its inhibitory effects .

Case Studies and Research Findings

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, suggesting its application in treating infections. For instance, derivatives of pyrazole compounds have been reported to exhibit significant activity against Escherichia coli and Staphylococcus aureus at low concentrations .
  • Anticancer Potential : In vitro studies indicated that this compound may induce apoptosis in cancer cell lines by modulating apoptotic pathways. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action .
  • Anti-inflammatory Properties : Other pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound may also possess similar properties .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide, and how are critical reaction parameters optimized?

Answer: The synthesis typically involves coupling reactions between pyrazole derivatives and pivalamide-containing precursors. Key steps include:

  • Pyrazole Functionalization : Introducing substituents at the 3-position of the pyrazole ring via nucleophilic substitution or cross-coupling reactions.
  • Amide Bond Formation : Reacting the functionalized pyrazole with pivaloyl chloride or activated pivalic acid derivatives under basic conditions (e.g., using triethylamine in anhydrous THF) .
  • Optimization Parameters :
    • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
    • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for Suzuki-Miyaura couplings .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrazole and pivalamide moieties. Key signals include:
    • Pyrazole C3 proton: δ 6.5–7.0 ppm (singlet).
    • Pivalamide methyl groups: δ 1.2–1.4 ppm (singlet) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~275).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular geometry and intermolecular interactions of this compound?

Answer:

  • Crystallization : Slow evaporation from ethanol/water yields single crystals suitable for diffraction.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data quality.
  • Refinement with SHELXL :
    • Anisotropic displacement parameters refine atomic positions.
    • Hydrogen-bonding networks are analyzed using graph set notation (e.g., R₂²(8) motifs for amide-pyrazole interactions) .
  • Validation : ORTEP diagrams (via WinGX) visualize thermal ellipsoids, while PLATON checks for voids and packing efficiency .

Q. What strategies address contradictions in reported biological activities of pyrazole-pivalamide derivatives, such as anticancer vs. anti-inflammatory effects?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Pyrazole Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition (e.g., TNIK inhibitors in cancer) .
    • Pivalamide Rigidity : The bulky tert-butyl group may limit membrane permeability, affecting bioavailability .
  • Assay Standardization :
    • Use isogenic cell lines to control genetic variability.
    • Compare IC₅₀ values under consistent conditions (e.g., 48-hour exposure, ATP concentration) .

Q. How does the electronic nature of pyrazole substituents influence regioselectivity in lithiation reactions of this compound?

Answer:

  • Base Selection :
    • n-BuLi at -20°C favors ortho-lithiation on the phenyl ring due to coordination with the pivalamide carbonyl.
    • t-BuLi at -78°C targets pyrazole C5 via deprotonation, enabling electrophilic trapping (e.g., iodination) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution, guiding synthetic routes for regioselective functionalization .

Methodological Considerations Table

AspectBasic ApproachAdvanced Technique
Synthesis Coupling reactions in THF/DMFFlow chemistry for high-throughput optimization
Characterization NMR, IR, MSSingle-crystal XRD with SHELXL
Biological Testing In vitro cytotoxicity assaysCRISPR-edited cell lines + proteomics for target identification
Data Analysis GraphPad Prism for dose-response curvesMolecular dynamics simulations (GROMACS) for binding affinity prediction

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